molecular formula C16H16BrNO2 B13888006 6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide

6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide

Katalognummer: B13888006
Molekulargewicht: 334.21 g/mol
InChI-Schlüssel: AWNDDFOIMFKXKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide is a chemical compound with the molecular formula C16H16BrNO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom, an oxane ring, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-naphthol to produce 6-bromo-2-naphthol, which is then reacted with oxan-4-ylamine to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters can enhance the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce complex polycyclic compounds .

Wissenschaftliche Forschungsanwendungen

6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the oxane ring contribute to its reactivity and binding affinity with biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of the oxane ring and the carboxamide group, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C16H16BrNO2

Molekulargewicht

334.21 g/mol

IUPAC-Name

6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C16H16BrNO2/c17-14-4-3-11-9-13(2-1-12(11)10-14)16(19)18-15-5-7-20-8-6-15/h1-4,9-10,15H,5-8H2,(H,18,19)

InChI-Schlüssel

AWNDDFOIMFKXKV-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1NC(=O)C2=CC3=C(C=C2)C=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.